molecular formula C16H16O3 B1318575 3-[(3,5-Dimethylphenoxy)methyl]benzoic acid CAS No. 938140-74-0

3-[(3,5-Dimethylphenoxy)methyl]benzoic acid

Cat. No. B1318575
CAS RN: 938140-74-0
M. Wt: 256.3 g/mol
InChI Key: DRMVOCWMDAPTSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-[(3,5-Dimethylphenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.30 .

Scientific Research Applications

Antimicrobial Activity

“3-[(3,5-Dimethylphenoxy)methyl]benzoic acid” and its derivatives have been studied for their potential as antimicrobial agents. The structural framework of benzimidazole, which is related to this compound, has shown effectiveness against various strains of microorganisms . These compounds can be synthesized and tested for in vitro antimicrobial activity, offering a promising avenue for the development of new antibacterial agents with mechanisms of action different from traditional antibiotics.

Anti-Inflammatory Applications

The compound’s structure is conducive to the synthesis of molecules that target the resolution of inflammation. Specialized pro-resolving mediators, which are biosynthesized from related polyunsaturated fatty acids, play a crucial role in anti-inflammatory activities and are potent agonists toward G-protein-coupled receptors . This suggests that derivatives of “3-[(3,5-Dimethylphenoxy)methyl]benzoic acid” could be synthesized to mimic these activities in human disease models.

Drug Synthesis

The compound serves as a precursor in the synthesis of various drug molecules. Its structure allows for the creation of benzimidazole bridged benzophenone substituted indole scaffolds, which are important in the discovery of innovative drugs . This application is critical in the pharmaceutical industry for the development of new therapeutic agents.

properties

IUPAC Name

3-[(3,5-dimethylphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-11-6-12(2)8-15(7-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMVOCWMDAPTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC(=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-Dimethylphenoxy)methyl]benzoic acid

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